molecular formula C5H4BrN3 B2547534 4-Bromo-1-methyl-1H-imidazole-2-carbonitrile CAS No. 1527476-44-3

4-Bromo-1-methyl-1H-imidazole-2-carbonitrile

Cat. No.: B2547534
CAS No.: 1527476-44-3
M. Wt: 186.012
InChI Key: QTPVVNCZZLQQTE-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-imidazole-2-carbonitrile is a heterocyclic compound featuring a bromine atom, a methyl group, and a nitrile group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent, such as acetonitrile, under controlled temperature conditions . The resulting brominated product is then subjected to further reactions to introduce the nitrile group.

Industrial Production Methods: Industrial production of this compound may involve scalable and cost-effective methods. For instance, a scalable synthesis of similar compounds has been reported, which can be adapted for the production of 4-Bromo-1-methyl-1H-imidazole-2-carbonitrile . These methods often focus on optimizing yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-methyl-1H-imidazole-2-carbonitrile .

Scientific Research Applications

4-Bromo-1-methyl-1H-imidazole-2-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

    2-Bromo-1-methyl-1H-imidazole: Similar in structure but lacks the nitrile group.

    4-Bromo-1,2-dimethyl-1H-imidazole: Contains an additional methyl group compared to 4-Bromo-1-methyl-1H-imidazole-2-carbonitrile.

Uniqueness: this compound is unique due to the presence of both bromine and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-bromo-1-methylimidazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3/c1-9-3-4(6)8-5(9)2-7/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPVVNCZZLQQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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